1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Catalog No.
S11403642
CAS No.
M.F
C21H21N5O
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1...

Product Name

1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

IUPAC Name

1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H21N5O/c27-21(10-5-9-20-24-23-19-8-3-4-12-26(19)20)25-13-11-16-15-6-1-2-7-17(15)22-18(16)14-25/h1-4,6-8,12,22H,5,9-11,13-14H2

InChI Key

DDEPYNMOBYVSKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCCC4=NN=C5N4C=CC=C5

1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a complex organic compound that integrates a tetrahydro-beta-carboline structure with a triazolopyridine moiety. The molecular formula of this compound is C19H24N4O, indicating the presence of 19 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The tetrahydro-beta-carboline component is often associated with neuroactive properties, while the triazolo[4,3-a]pyridine part contributes to its potential pharmacological activities. This compound belongs to a broader category of beta-carboline derivatives known for their diverse biological activities.

The chemical reactivity of 1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole and pyridine rings can participate in nucleophilic substitution reactions.
  • Oxidation: The tetrahydro-beta-carboline structure may undergo oxidation to form various derivatives.
  • Condensation Reactions: The ketone functionality may react with amines or other nucleophiles to form imines or enamines.

These reactions are significant in synthetic organic chemistry and can lead to the development of new derivatives with altered biological activities.

The biological profile of 1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one has not been exhaustively characterized but is anticipated to exhibit various pharmacological activities due to its structural components. Compounds in the beta-carboline family often show:

  • Neuroprotective Effects: Potential benefits in neurodegenerative diseases.
  • Antidepressant Properties: Similar compounds have shown promise in treating mood disorders.
  • Antimicrobial Activity: The presence of nitrogen-containing heterocycles often correlates with antimicrobial properties.

Further pharmacological studies are necessary to elucidate its specific biological effects.

Synthesis of 1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can be approached through several synthetic routes:

  • Cyclization Reactions: Starting from appropriate precursors containing both the beta-carboline and triazole moieties.
  • Multi-step Synthesis: Involving the formation of the beta-carboline core followed by attachment of the triazolopyridine side chain via coupling reactions.
  • Functional Group Modifications: Utilizing various reagents to introduce or modify functional groups at specific positions on the molecule.

These methods highlight the versatility in synthesizing complex heterocyclic compounds.

The applications of 1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one span several fields:

  • Pharmaceutical Development: Potential use as a therapeutic agent for neurological disorders or as an antidepressant.
  • Chemical Research: As a model compound for studying structure–activity relationships within beta-carboline derivatives.

Interaction studies involving this compound focus on its binding affinity to various receptors. Preliminary investigations may include:

  • Receptor Binding Assays: To determine affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor for enzymes related to neurodegenerative diseases.

Understanding these interactions is essential for elucidating the pharmacodynamics and therapeutic potential of this compound.

Several compounds exhibit structural similarities to 1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one. These include:

Compound NameStructureUnique Features
4-(2,3,4,9-tetrahydro-beta-carbolin)butanamineC15H21NLacks ketone functionality; used in neuropharmacology.
HarmineC13H12N2OKnown for psychoactive effects; derived from plants like Peganum harmala.
TetrabenazineC19H27N3OUsed in treating movement disorders; distinct from beta-carbolines but shares some structural motifs.

These compounds highlight the diversity within the beta-carboline family and underscore the unique attributes of 1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanone due to its specific functional groups and structural arrangement.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

359.17461031 g/mol

Monoisotopic Mass

359.17461031 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

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